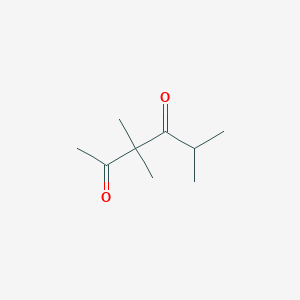
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is an organic compound belonging to the class of esters It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl pentanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl pentanoateH2SO42-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl pentanoate moiety, leading to the formation of carboxylic acids.
Substitution: The aromatic ring of the 2,4-dichlorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products:
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl pentanoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate has several applications in scientific research:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies related to plant growth regulation and herbicide resistance.
Wirkmechanismus
The primary mechanism of action of 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate involves its hydrolysis to release 2,4-dichlorophenoxyacetic acid. This acid acts as an auxin, a type of plant hormone that regulates growth. It causes uncontrolled cell division and growth in plants, leading to their death. The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid, octyl ester: Another ester derivative with similar herbicidal properties.
2-(2,4-Dichlorophenoxy)acetylacetohydrazide: A compound with insecticidal activities.
Uniqueness: 2-(((2,4-Dichlorophenoxy)acetyl)oxy)ethyl pentanoate is unique due to its specific ester linkage, which allows for controlled hydrolysis and release of the active herbicidal agent. This controlled release mechanism can be advantageous in agricultural applications, providing sustained herbicidal activity.
Eigenschaften
CAS-Nummer |
42313-96-2 |
|---|---|
Molekularformel |
C15H18Cl2O5 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl pentanoate |
InChI |
InChI=1S/C15H18Cl2O5/c1-2-3-4-14(18)20-7-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
CNNBZHHETRBKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


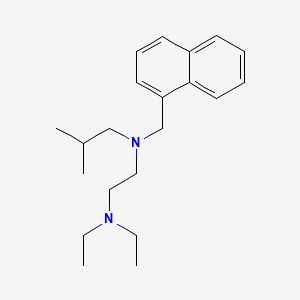
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)


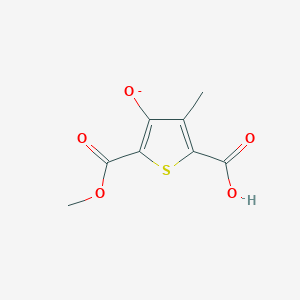
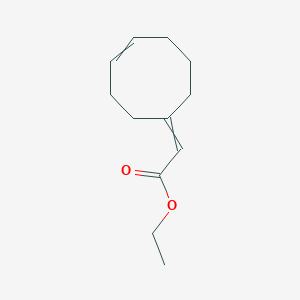

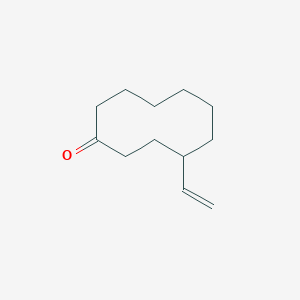
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
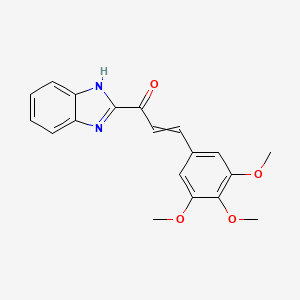
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

